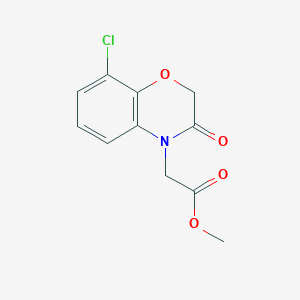![molecular formula C23H18F3N3OS2 B4844624 1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone](/img/structure/B4844624.png)
1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone
Overview
Description
1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone is a complex organic compound with a unique structure that combines phenothiazine and quinazoline moieties
Preparation Methods
The synthesis of 1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Ethanone Group: The ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride.
Attachment of the Quinazoline Moiety: The quinazoline moiety is attached through a nucleophilic substitution reaction with the appropriate quinazoline derivative.
Final Coupling: The final step involves coupling the phenothiazine and quinazoline derivatives through a sulfanyl linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The ethanone group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antipsychotic and antiviral agent due to its structural similarity to known bioactive molecules.
Materials Science: It is explored for its luminescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound’s ability to interact with various biological targets makes it a subject of interest in pharmacological studies.
Mechanism of Action
The mechanism of action of 1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects . Additionally, the quinazoline moiety can interact with various enzymes and receptors, influencing biological pathways related to antiviral activity.
Comparison with Similar Compounds
1-Phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone can be compared with similar compounds such as:
2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone: This compound shares the phenothiazine core but differs in the substituents attached to the ethanone group.
1-(5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone: This compound is an intermediate for the synthesis of fluphenazine, highlighting its potential in medicinal chemistry.
The uniqueness of this compound lies in its combined phenothiazine and quinazoline structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenothiazin-10-yl-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3OS2/c24-23(25,26)21-14-7-1-2-8-15(14)27-22(28-21)31-13-20(30)29-16-9-3-5-11-18(16)32-19-12-6-4-10-17(19)29/h3-6,9-12H,1-2,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWUUHACXZPFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4844541.png)
![methyl 3-{[(acetylamino)carbonothioyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4844554.png)
![ETHYL 4-{2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDO}BENZOATE](/img/structure/B4844555.png)

![Methyl 2-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B4844565.png)
![1-({[2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B4844579.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4844590.png)
![2-[(5-bromo-2-ethoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4844602.png)
![N-{[(1,3-benzodioxol-5-ylmethyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylurea](/img/structure/B4844608.png)
![methyl 1-(4-fluorophenyl)-2-methyl-4-oxo-5-[(5-{[(phenylsulfonyl)amino]methyl}-2-furyl)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4844615.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B4844621.png)

![N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide](/img/structure/B4844628.png)
![2-{[4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4844632.png)
